S, R-Isovalganciclovir Impurity
Overview
Description
S, R-Isovalganciclovir Impurity: is a chemical compound that serves as an impurity of Valganciclovir, an antiviral medication used primarily for the treatment of cytomegalovirus infections. The molecular formula of this compound is C14H22N6O5, and it has a molecular weight of 354.36. This compound is significant in the pharmaceutical industry as it helps in understanding the purity and quality of Valganciclovir formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S, R-Isovalganciclovir Impurity involves several steps, typically starting from the base compound ValganciclovirThe reaction conditions often involve the use of solvents like methanol and water, and reagents such as acids or bases to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound is carried out under controlled conditions to ensure high purity and yield. The process is scaled up from laboratory methods and involves the use of large reactors, precise temperature control, and rigorous purification steps to isolate the impurity .
Chemical Reactions Analysis
Types of Reactions: S, R-Isovalganciclovir Impurity undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions: The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures, specific pH levels, and the use of solvents like methanol or water .
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs of the impurity .
Scientific Research Applications
Chemistry: In chemistry, S, R-Isovalganciclovir Impurity is used as a reference standard to ensure the purity and quality of Valganciclovir formulations. It helps in the development and validation of analytical methods for detecting impurities in pharmaceutical products.
Biology: In biological research, this compound is studied to understand its effects on cellular processes and its potential interactions with biological molecules. It helps in elucidating the metabolic pathways and the biological fate of Valganciclovir.
Medicine: In medicine, this compound is crucial for ensuring the safety and efficacy of Valganciclovir. By studying this impurity, researchers can identify potential side effects and improve the formulation of the drug.
Industry: In the pharmaceutical industry, this impurity is used to monitor the manufacturing process of Valganciclovir. It helps in maintaining the quality control and ensuring that the final product meets the required standards.
Mechanism of Action
The mechanism of action of S, R-Isovalganciclovir Impurity is closely related to that of Valganciclovir. Valganciclovir is a prodrug that is converted into Ganciclovir in the body. Ganciclovir inhibits viral DNA synthesis by incorporating into the viral DNA and terminating its elongation . The impurity itself may not have significant antiviral activity but is studied to understand its potential effects on the overall efficacy and safety of Valganciclovir .
Comparison with Similar Compounds
Ganciclovir: An antiviral drug used for the treatment of cytomegalovirus infections.
Valganciclovir: A prodrug of Ganciclovir, used for the same purpose.
Ganciclovir Mono-O-propionate: An impurity of Ganciclovir.
Iso Ganciclovir: Another impurity of Ganciclovir.
Uniqueness: S, R-Isovalganciclovir Impurity is unique due to its specific stereochemistry and its role as an impurity in Valganciclovir formulations. Its presence helps in understanding the purity and quality of the drug, which is crucial for ensuring its safety and efficacy.
Properties
IUPAC Name |
[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBGQKJHNTUYCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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